molecular formula C8H5BrClNO B1517991 5-Bromo-6-chloroindolin-2-one CAS No. 1153885-37-0

5-Bromo-6-chloroindolin-2-one

Cat. No. B1517991
M. Wt: 246.49 g/mol
InChI Key: CMVLRCJWRRXOJN-UHFFFAOYSA-N
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Description

5-Bromo-6-chloroindolin-2-one is an organic chemical compound with the molecular formula C8H5BrClNO . It is a derivative of indole, a heterocyclic aromatic organic compound .


Molecular Structure Analysis

The molecular structure of 5-Bromo-6-chloroindolin-2-one consists of a bromine atom and a chlorine atom attached to an indolin-2-one backbone . The average mass of the molecule is 246.488 Da, and the monoisotopic mass is 244.924301 Da .

Scientific Research Applications

Summary of the Application

5-Bromo-6-chloroindolin-2-one is used in the development of anticancer drugs . Researchers have developed a novel series of 5-chloro-indole-2-carboxylate and pyrrolo [3,4-b]indol-3-ones derivatives as potent inhibitors of mutant EGFR/BRAF pathways with antiproliferative activity .

Methods of Application or Experimental Procedures

The target compounds were synthesized through reflux in ethanol followed by reduction of the intermediate imine with NaBH4 under reductive-amination conditions .

Results or Outcomes

The cell viability assay results revealed that none of the compounds tested were cytotoxic, and that the majority of those tested at 50 µM had cell viability levels greater than 87% . Compounds had significant antiproliferative activity with GI50 values ranging from 29 nM to 78 nM .

Application in Synthesis of Antitumor Derivatives

Summary of the Application

5-Bromo-6-chloroindolin-2-one is used in the synthesis of novel 5-bromo-7-azaindolin-2-one derivatives containing a 2,4-dimethyl-1H-pyrrole-3-carboxamide moiety . These derivatives were evaluated for in vitro activity against selected cancer cell lines .

Methods of Application or Experimental Procedures

The newly synthesized derivatives were evaluated for in vitro activity against selected cancer cell lines by MTT assay .

Results or Outcomes

Some compounds exhibit broad-spectrum antitumor potency, and the most active compound was found more potent than Sunitinib against HepG2, A549 and Skov-3 .

Safety And Hazards

The safety data sheet for a similar compound, 6-Chloroindolin-2-one, indicates that it may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling such compounds .

Future Directions

Indole derivatives, including 5-Bromo-6-chloroindolin-2-one, have diverse biological activities and have immense potential to be explored for new therapeutic possibilities . They are considered important scaffolds in drug discovery, particularly in the development of anticancer, antiviral, anti-inflammatory, and other therapeutic agents .

properties

IUPAC Name

5-bromo-6-chloro-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClNO/c9-5-1-4-2-8(12)11-7(4)3-6(5)10/h1,3H,2H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMVLRCJWRRXOJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=C(C=C2NC1=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60656067
Record name 5-Bromo-6-chloro-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60656067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-6-chloroindolin-2-one

CAS RN

1153885-37-0
Record name 5-Bromo-6-chloro-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60656067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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